5-Pahsa

Description

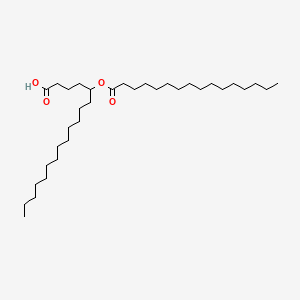

member of the fatty acid hydroxy fatty acid class of lipids

Properties

IUPAC Name |

5-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKCWKQYJQHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277043 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-41-2 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Insulin-Sensitizing Mechanisms of 5-PAHSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxypalmitoylstearic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids that has emerged as a potential modulator of insulin sensitivity and glucose homeostasis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in insulin signaling. It details its molecular targets, downstream signaling cascades, and effects on glucose metabolism, supported by available quantitative data and experimental methodologies. The guide also addresses the existing controversies regarding its efficacy, offering a balanced perspective for researchers in the field.

Introduction

The rising prevalence of insulin resistance and type 2 diabetes necessitates the exploration of novel therapeutic targets. The discovery of FAHFAs, a class of lipids with anti-diabetic and anti-inflammatory properties, has opened new avenues for research.[1] Levels of PAHSAs, a prominent FAHFA family, are notably reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their levels strongly correlate with insulin sensitivity.[2][3] this compound, a specific isomer of PAHSA, has been a focal point of investigation for its potential to improve glucose metabolism. This document serves as a comprehensive resource on the molecular mechanisms underpinning the effects of this compound on insulin signaling.

Molecular Targets and Signaling Pathways

This compound exerts its effects on insulin signaling through a multi-pronged mechanism involving cell surface receptors and intracellular signaling nodes. The primary pathways implicated are the G-protein coupled receptor (GPCR)-mediated signaling, the canonical PI3K/Akt pathway, and the AMPK activation pathway.

G-Protein Coupled Receptor (GPCR) Activation

Current evidence suggests that this compound's actions are, at least in part, mediated by the activation of GPR120 (also known as FFAR4) and GPR40 (FFAR1).[4][5]

-

GPR120: This receptor is expressed in adipocytes and macrophages and is known to mediate anti-inflammatory and insulin-sensitizing effects. Upon binding of this compound, GPR120 can initiate downstream signaling cascades that contribute to improved glucose uptake.

-

GPR40: This receptor is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS). Activation of GPR40 by this compound can augment insulin release, thereby contributing to better glycemic control.

PI3K/Akt Signaling Pathway

A key mechanism by which this compound enhances insulin sensitivity is through the potentiation of the canonical insulin signaling pathway. Treatment with this compound has been shown to increase the phosphorylation of key downstream effectors:

-

Insulin Receptor Substrate 1 (IRS-1): this compound treatment has been observed to increase the phosphorylation of IRS-1. This is a critical step that allows for the recruitment and activation of Phosphoinositide 3-kinase (PI3K).

-

Akt (Protein Kinase B): Following PI3K activation, Akt is phosphorylated at Serine 473 (Ser473), leading to its activation. Activated Akt then phosphorylates a range of downstream targets that mediate the metabolic effects of insulin.

AMPK Activation

This compound has also been shown to activate AMP-activated protein kinase (AMPK), a crucial energy sensor in cells. However, the beneficial effects of this compound on insulin signaling can be impaired under hyperglycemic conditions, which inhibit AMPK activation. Activated AMPK can contribute to improved glucose metabolism through various mechanisms, including the stimulation of glucose uptake.

Effects on Glucose Metabolism

The culmination of these signaling events is an enhancement of glucose uptake and utilization in insulin-sensitive tissues.

Increased Glucose Uptake

This compound treatment has been shown to significantly increase insulin-stimulated glucose uptake in adipocytes (3T3-L1) and hepatocytes (HepG2). This effect is largely attributed to the enhanced translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.

Enhanced GLUT4 Translocation

In response to potentiated insulin signaling, intracellular vesicles containing GLUT4 are mobilized to and fuse with the plasma membrane. This increases the number of glucose transporters at the cell surface, facilitating greater glucose entry into the cell.

Quantitative Data

While many studies have qualitatively described the effects of this compound, specific quantitative data is often presented graphically. The following tables summarize the reported quantitative effects where available.

Table 1: In Vivo Effects of this compound on Glucose Metabolism

| Parameter | Animal Model | Treatment Details | Outcome | Reference |

| Glucose Tolerance | HFD-fed mice | Acute oral administration | Improved glucose tolerance and lowered basal glycemia | |

| Glucose Tolerance | db/db mice | 50 mg/kg and 150 mg/kg oral administration | No improvement in glucose tolerance | |

| Fasting Blood Glucose | db/db mice | 30 days of oral administration | No significant improvement | |

| Serum ox-LDL | db/db mice | 30 days of oral administration | Significantly decreased (p < 0.0001) |

Table 2: In Vitro Effects of this compound on Insulin Signaling and Glucose Uptake

| Cell Line | Parameter | Treatment | Outcome | Reference |

| HepG2 | Insulin-stimulated glucose uptake | This compound treatment in high-insulin induced insulin resistance | Rescued impaired glucose uptake | |

| 3T3-L1 | Insulin-stimulated glucose uptake | This compound treatment in TNF-α induced insulin resistance | Reversed the defect in insulin action | |

| PC12 | m-TOR phosphorylation | 24h this compound treatment | Suppressed (p < 0.05) | |

| PC12 | ULK-1 phosphorylation | 24h this compound treatment | Suppressed (p < 0.01) |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are often proprietary to the labs that conducted the research. However, based on the methodologies described in the publications, the following are generalized protocols for key assays.

Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

-

Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in DMEM containing 0.5% BSA.

-

This compound Treatment: Incubate the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified period (e.g., 2 hours).

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

-

Glucose Uptake: Add radiolabeled 2-deoxyglucose (e.g., [³H]2-DOG) and incubate for 5-10 minutes.

-

Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalization: Normalize the counts to the total protein content of each sample, determined by a BCA assay.

Western Blot Analysis of Akt Phosphorylation

-

Cell Treatment and Lysis: Treat cells (e.g., HepG2) with this compound and/or insulin as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

Immunofluorescence for GLUT4 Translocation

-

Cell Culture and Treatment: Grow adipocytes on coverslips and treat with this compound and/or insulin.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 (for total GLUT4 staining) or omit permeabilization (for surface GLUT4 staining).

-

Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against GLUT4, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Mount the coverslips and visualize the cells using a confocal microscope. Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments.

Controversies and Future Directions

It is crucial to acknowledge that the therapeutic potential of this compound is a subject of ongoing debate. While some studies have demonstrated its beneficial effects on glucose metabolism, others have failed to replicate these findings. For instance, one study reported that neither acute nor repeated treatment with this compound or 9-PAHSA improved glucose control in diet-induced obese mice. Another study found that while this compound improved insulin signaling in vitro, it did not improve glucose metabolism in db/db mice and, under hyperglycemic conditions, could even promote inflammation and fatty liver.

These discrepancies may arise from differences in experimental models (e.g., HFD-fed vs. db/db mice), treatment duration and dosage, and the specific PAHSA isomer used. The hyperglycemic state appears to be a critical factor that can abolish the positive effects of this compound, potentially by inhibiting AMPK activation.

Future research should focus on:

-

Elucidating the precise downstream effectors of GPR120 and GPR40 in response to this compound.

-

Investigating the dose-response and time-course effects of this compound in various preclinical models of insulin resistance.

-

Understanding the impact of the metabolic state (e.g., normoglycemia vs. hyperglycemia) on the efficacy of this compound.

-

Exploring the therapeutic potential of other PAHSA isomers and synthetic derivatives.

Conclusion

This compound is an endogenous lipid with the potential to modulate insulin signaling through multiple pathways, including the activation of GPR120 and GPR40, potentiation of PI3K/Akt signaling, and activation of AMPK. These actions converge to enhance glucose uptake, primarily through increased GLUT4 translocation. However, the efficacy of this compound is context-dependent, with hyperglycemia potentially abrogating its beneficial effects. The conflicting findings in the literature underscore the need for further rigorous investigation to fully delineate the therapeutic utility of this compound and other FAHFAs in the management of insulin resistance and type 2 diabetes. This technical guide provides a framework for understanding the current state of knowledge and highlights key areas for future research in this promising field.

References

- 1. americapeptides.com [americapeptides.com]

- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. [research.bidmc.org]

The Role of 5-PAHSA in Glucose and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyeicosapentaenoic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of lipids, which has emerged as a crucial signaling molecule in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic functions, including its effects on glucose uptake, insulin sensitivity, de novo lipogenesis, and lipolysis. Detailed experimental protocols for key assays and a summary of quantitative data from pivotal studies are presented to facilitate further research and drug development in the context of metabolic diseases such as type 2 diabetes and obesity.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] Among the various FAHFA isomers, 5-palmitic acid-hydroxy stearic acid (this compound) has garnered significant attention for its potent metabolic effects.[2] Structurally, FAHFAs consist of a fatty acid esterified to a hydroxy fatty acid.[2] The position of the ester linkage on the hydroxy fatty acid chain determines the specific isomer, such as this compound or 9-PAHSA.[3]

Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate with insulin sensitivity.[1] Administration of PAHSAs in murine models has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin. This guide focuses specifically on the role and mechanisms of this compound in modulating glucose and lipid homeostasis.

Role of this compound in Glucose Metabolism

This compound plays a significant role in glucose metabolism, primarily by enhancing glucose uptake and improving insulin sensitivity in key metabolic tissues like adipose tissue.

Enhancement of Glucose Uptake

In vitro studies using 3T3-L1 adipocytes have demonstrated that this compound treatment increases glucose uptake. This effect is associated with the enhanced translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. While some studies have shown that this compound augments insulin-stimulated glucose transport, others have reported no significant effect on basal or insulin-stimulated glucose uptake in certain cell lines. These discrepancies may be attributable to differences in experimental models and conditions. For instance, high glucose concentrations have been shown to impair the beneficial effects of this compound on glucose metabolism.

Improvement of Insulin Signaling

This compound has been shown to improve insulin signaling in both HepG2 liver cells and 3T3-L1 adipocytes. Treatment with this compound increases the phosphorylation of key proteins in the insulin signaling cascade, including insulin receptor substrate 1 (IRS1) and Akt. However, the context of the metabolic environment is crucial, as the positive effects of this compound on insulin signaling can be abolished under conditions of high glucose.

Role of this compound in Lipid Metabolism

This compound exerts complex effects on lipid metabolism, including the modulation of de novo lipogenesis (DNL) and lipolysis in adipose tissue.

Regulation of De Novo Lipogenesis

Studies in mice have revealed that this compound can stimulate DNL in white adipose tissue (WAT), particularly during cold exposure. This process involves the conversion of carbohydrates into fatty acids for storage as triacylglycerols (TAGs). Metabolic labeling with 2H2O has shown that this compound potentiates the effects of cold exposure on DNL and stimulates TAG/fatty acid cycling in WAT.

Modulation of Lipolysis

This compound also influences lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol. In 3T3-L1 adipocytes, this compound has been observed to slightly enhance forskolin-stimulated glycerol release, suggesting a pro-lipolytic effect under certain conditions. It also appears to influence the re-esterification of fatty acids, thereby altering the profile of lipolytic products. The release of PAHSAs themselves is linked to lipolysis, with adipose triglyceride lipase (ATGL) playing a key role in liberating FAHFAs from their storage in TAG estolides.

Signaling Pathways

The metabolic effects of this compound are mediated through various signaling pathways, with the G-protein coupled receptor GPR120 being a key player.

GPR120-Mediated Signaling

In adipocytes, this compound is thought to signal through GPR120 to enhance insulin-stimulated glucose uptake. GPR120 activation can lead to downstream signaling events that promote GLUT4 translocation to the cell surface. Some studies also suggest the involvement of GPR40 in mediating the beneficial effects of PAHSAs on glucose homeostasis.

mTOR-ULK1 Pathway

In neuronal cells under diabetic conditions, this compound has been shown to inhibit the phosphorylation of the mTOR-ULK1 pathway, leading to the enhancement of autophagy. This suggests a potential neuroprotective role for this compound in the context of diabetic complications.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on various metabolic parameters.

Table 1: In Vitro Effects of this compound on Glucose Metabolism

| Cell Line | Treatment | Parameter | Result | Reference |

| 3T3-L1 Adipocytes | This compound | Glucose Uptake | Increased | |

| HepG2 Cells | This compound | Insulin-stimulated Glucose Uptake | Increased | |

| 3T3-L1 Adipocytes | This compound + TNF-α | Insulin-stimulated Glucose Uptake | Reversal of TNF-α-induced reduction | |

| HepG2 Cells | This compound + High Insulin | Insulin Signaling (p-IRS1, p-Akt) | Increased | |

| PC12 Cells | This compound | m-TOR Phosphorylation | Decreased | |

| PC12 Cells | This compound | ULK-1 Phosphorylation | Decreased |

Table 2: In Vivo Effects of this compound on Glucose and Lipid Metabolism in Mice

| Mouse Model | Treatment | Parameter | Result | Reference |

| High-Fat Diet-fed | This compound (oral gavage) | Glucose Tolerance | Improved | |

| db/db | This compound (oral gavage, 1 month) | Blood Glucose | No significant change | |

| db/db | This compound (oral gavage, 1 month) | Liver Lipid Accumulation | Increased | |

| Cold-Exposed | This compound (oral gavage) | De Novo Lipogenesis in eWAT | Stimulated | |

| db/db | This compound (oral gavage) | Serum ox-LDL | Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Insulin, Dexamethasone, IBMX for differentiation

-

This compound stock solution

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[3H]glucose

-

Cytochalasin B

-

Scintillation fluid and counter

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard MDI (IBMX, dexamethasone, insulin) protocol.

-

On the day of the assay, wash the differentiated adipocytes twice with serum-free DMEM.

-

Incubate the cells in serum-free DMEM for 2-3 hours to ensure basal conditions.

-

Pre-incubate the cells with or without this compound at the desired concentration for 30 minutes in KRH buffer.

-

Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 20 minutes. Include a basal (no insulin) control.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (0.5 µCi/mL) and 10 µM 2-deoxy-D-glucose. To determine non-specific uptake, include wells with cytochalasin B (10 µM).

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with 0.5 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Normalize the data to protein concentration.

Western Blot Analysis of Insulin Signaling in HepG2 Cells

Objective: To assess the effect of this compound on the phosphorylation of key insulin signaling proteins in HepG2 cells.

Materials:

-

HepG2 cells (cultured in 6-well plates)

-

DMEM with high or normal glucose

-

This compound stock solution

-

Insulin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS1, anti-IRS1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Culture HepG2 cells to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours in low-glucose DMEM.

-

Pre-treat the cells with or without this compound at the desired concentration for a specified time (e.g., 2 hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To evaluate the effect of this compound administration on glucose clearance in mice.

Materials:

-

Mice (e.g., C57BL/6J on a high-fat diet)

-

This compound formulation for oral gavage

-

Glucose solution (20% in sterile saline)

-

Glucometer and test strips

-

Restrainers

Procedure:

-

Administer this compound or vehicle to the mice via oral gavage for the desired duration (e.g., once daily for 3 days).

-

Fast the mice for 6 hours before the GTT.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a glucose bolus (2 g/kg body weight) via intraperitoneal injection or oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound activates GPR120, leading to increased glucose uptake.

Caption: this compound promotes autophagy by inhibiting the mTOR-ULK1 pathway.

Caption: Workflow for an in vivo Glucose Tolerance Test (GTT).

Conclusion

This compound is a promising endogenous lipid with significant potential for the therapeutic targeting of metabolic diseases. Its ability to enhance glucose uptake, improve insulin sensitivity, and modulate lipid metabolism highlights its importance in maintaining metabolic homeostasis. However, the conflicting reports on its efficacy underscore the need for further research to fully elucidate its mechanisms of action and to determine the optimal conditions for its therapeutic application. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Lipokine this compound is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for de novo Lipogenesis in Mice - FGU [fgu.cas.cz]

- 3. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of 5-PAHSA in Diabetes: A Technical Guide

Executive Summary: Type 2 Diabetes Mellitus (T2DM) is frequently associated with neurological complications, including diabetic neuropathy, driven by hyperglycemia, oxidative stress, and chronic inflammation. Emerging research has identified 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) lipid family, as a potential neuroprotective agent. This document provides a detailed overview of the mechanisms, experimental data, and protocols related to the neuroprotective effects of this compound in diabetic contexts. The primary mechanisms of action include the enhancement of autophagy through inhibition of the m-TOR-ULK1 signaling pathway and the suppression of oxidative stress. While preclinical data show promise, particularly in vitro, the effects on glucose metabolism and inflammation in vivo have yielded conflicting results, underscoring the need for further investigation. This guide is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for diabetic neuropathy.

Core Neuroprotective Mechanisms of this compound

This compound, a recently discovered endogenous lipid, has demonstrated neuroprotective properties in preclinical models of diabetes.[1][2] Its effects are primarily attributed to two key mechanisms: the regulation of autophagy and the attenuation of oxidative stress.[2][3] The anti-inflammatory and metabolic effects of PAHSAs are also an area of active, albeit controversial, research.[4]

Regulation of Autophagy via the m-TOR-ULK1 Pathway

In neuronal cells under diabetic conditions, this compound has been shown to enhance autophagy, a critical cellular process for clearing damaged organelles and misfolded proteins. This is achieved through the inhibition of the mammalian target of rapamycin (m-TOR) signaling pathway. Specifically, this compound administration leads to decreased phosphorylation of m-TOR. The suppression of m-TOR activity prevents the inhibitory phosphorylation of Unc-51 like kinase 1 (ULK1), allowing ULK1 to initiate the formation of the autophagosome. This enhancement of autophagy is crucial for neuronal survival in the face of metabolic stress associated with diabetes.

Attenuation of Oxidative Stress

Diabetic conditions are characterized by elevated levels of reactive oxygen species (ROS), which contribute significantly to neuronal damage. This compound has been demonstrated to suppress oxidative stress in neuronal cell models. In vitro studies using PC12 cells exposed to high glucose conditions showed that treatment with this compound significantly decreased the concentration of ROS. This anti-oxidative effect represents a direct neuroprotective action, helping to preserve neuronal integrity from damage induced by hyperglycemia.

Modulation of Inflammatory Pathways

The role of this compound in inflammation associated with diabetes is complex and not fully elucidated. PAHSAs are known to have anti-inflammatory properties, potentially mediated through G protein-coupled receptor 120 (GPR120). Activation of GPR120 can inhibit inflammatory signaling pathways such as the NF-κB pathway. However, some studies report that under conditions of extreme hyperglycemia, the anti-inflammatory effects of this compound are impaired. One study found that in db/db mice, a model of severe T2DM, prolonged this compound treatment did not reduce inflammation and, in contrast, was associated with increased inflammatory markers and fatty liver. This suggests that the efficacy of this compound as an anti-inflammatory agent may be dependent on the specific metabolic context.

Summary of Preclinical Evidence

The neuroprotective effects of this compound have been investigated in both in vitro and in vivo models. The most significant findings are summarized below.

| Model System | Key Parameter | Observation | Significance (p-value) | Reference |

| In Vitro (PC12 Cells) | Phosphorylation of m-TOR | Suppressed following this compound administration | p < 0.05 | |

| Phosphorylation of ULK-1 | Suppressed following this compound administration | p < 0.05 | ||

| Autophagy Levels | Increased following this compound administration | p < 0.05 | ||

| Reactive Oxygen Species (ROS) | Decreased concentration following this compound | Not specified | ||

| In Vivo (db/db Mice) | Phosphorylation of m-TOR (Cortex) | Suppressed following this compound administration | p < 0.01 | |

| Phosphorylation of ULK-1 (Cortex) | Suppressed following this compound administration | p < 0.01 | ||

| Autophagy Levels (Cortex) | No significant change observed | Not significant | ||

| Oxidized LDL (ox-LDL) in Serum | Significantly decreased | p < 0.0001 | ||

| C-reactive protein (CRP) | Increased in high-dose group | p < 0.01 | ||

| Glucose Metabolism / Cognition | No significant improvement | Not significant | ||

| Inflammation / Fatty Liver | Increased after 1 month of treatment | Not specified |

Detailed Experimental Protocols

The following section details the methodologies used in key studies investigating this compound's neuroprotective effects.

In Vitro Model: PC12 Cells under Diabetic Conditions

-

Cell Line: Pheochromocytoma (PC12) cells, a common model for neuronal studies.

-

Culture Conditions: Cells are cultured under standard conditions and then exposed to a high-glucose medium to simulate a diabetic environment.

-

Treatment: PC12 cells are treated with synthesized this compound for a duration of 24 hours.

-

Analysis:

-

Autophagy: Assessed by measuring the ratio of LC3-II/LC3-I via Western Blot. An increased ratio indicates enhanced autophagy.

-

Signaling Proteins: Phosphorylation status of m-TOR and ULK1 is determined by Western Blot using phospho-specific antibodies.

-

Oxidative Stress: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

-

Apoptosis: Assessed through methods such as TUNEL staining or measurement of caspase activity, although studies found no significant change with this compound treatment.

-

In Vivo Model: db/db Mice

-

Animal Model: db/db mice, which are leptin receptor-deficient, are a widely used genetic model for severe T2DM, characterized by obesity and extreme hyperglycemia.

-

Treatment Protocol: Mice are administered this compound, typically via oral gavage, for a period of 30 days.

-

Analysis:

-

Metabolic Parameters: Blood glucose levels, insulin secretion, and glucose tolerance (via OGTT) are measured. Studies have generally found no significant improvement with this compound in this model.

-

Lipid Profile: Serum levels of lipids, including ox-LDL, are measured using ELISA kits.

-

Tissue Analysis (Cortex): Brain cortex is harvested to analyze the phosphorylation state of m-TOR and ULK1 by Western Blot.

-

Cognitive Function: Assessed using behavioral tests, which have not shown significant improvement following this compound treatment in db/db mice.

-

Discussion, Contradictions, and Future Directions

The evidence suggests that this compound exerts neuroprotective effects primarily by enhancing autophagy and reducing oxidative stress in neuronal cells under diabetic conditions. The inhibition of the m-TOR/ULK-1 pathway is a key molecular mechanism underlying its pro-autophagic activity. These findings, largely derived from in vitro models, are promising.

However, the translation of these effects to in vivo models has been challenging and has produced conflicting results. While the suppression of m-TOR phosphorylation was observed in the cortex of db/db mice, this did not translate to a significant increase in autophagy or an improvement in cognitive function. Furthermore, multiple studies have reported a lack of significant effect of this compound on improving glucose tolerance or insulin secretion in various diabetic mouse models. More concerning are reports that long-term this compound administration in the severely hyperglycemic db/db mouse model may exacerbate inflammation and promote fatty liver.

These discrepancies highlight several critical areas for future research:

-

Dose-Response and Chronicity: The optimal therapeutic window and duration of this compound treatment need to be established.

-

Model-Specific Effects: The neuroprotective and metabolic effects may differ depending on the specific diabetes model (e.g., diet-induced obesity vs. genetic models like db/db mice).

-

Role of Hyperglycemia: The severe hyperglycemic state in some models may impair or alter the biological activity of this compound, particularly its anti-inflammatory potential.

-

Target Engagement: Further studies are needed to confirm target engagement of GPR120 in the central nervous system and elucidate the downstream signaling in the context of diabetic neuropathy.

References

- 1. A novel palmitic acid hydroxy stearic acid (this compound) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-PAHSA Signaling Through GPR120

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the signaling mechanisms of 5-palmitic acid-hydroxy stearic acid (5-PAHSA) through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It details the primary signaling cascades, summarizes key quantitative data, and provides established experimental protocols for studying this pathway.

Introduction

Palmitic acid-hydroxy stearic acids (PAHSAs) are a class of endogenous mammalian lipids with significant anti-diabetic and anti-inflammatory properties.[1] Their discovery has opened new avenues for therapeutic interventions in metabolic diseases like type 2 diabetes.[1][2] Levels of PAHSAs have been found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[1][3]

One of the key mechanisms through which PAHSAs exert their effects is by activating GPR120, a receptor for medium and long-chain free fatty acids. This compound, a specific isomer, has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation by signaling through GPR120. This guide elucidates the molecular pathways downstream of GPR120 activation by this compound.

Core Signaling Pathways of this compound through GPR120

Activation of GPR120 by this compound initiates two primary, distinct signaling cascades: a Gαq/11-mediated pathway that primarily influences metabolic processes and a β-arrestin-2-mediated pathway responsible for its potent anti-inflammatory effects.

Gαq/11-Mediated Metabolic Signaling

Upon this compound binding, GPR120 couples to the Gαq/11 protein. This interaction activates Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC). This cascade is crucial for metabolic regulation, including the potentiation of glucose-stimulated insulin secretion (GSIS) and the translocation of GLUT4 to the plasma membrane in adipocytes, thereby enhancing glucose uptake. The activation of the PI3K/Akt pathway is also a significant downstream event that contributes to insulin sensitivity.

β-Arrestin-2-Mediated Anti-Inflammatory Signaling

The anti-inflammatory effects of this compound are mediated by a G-protein-independent pathway involving β-arrestin-2. Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex is then internalized. In the cytosol, this complex interacts with TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1). This interaction prevents the association of TAB1 with TAK1, thereby inhibiting the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways. This mechanism effectively blocks the production of inflammatory cytokines like TNF-α and IL-6.

Quantitative Data Summary

While extensive quantitative data for this compound is still emerging, studies on the closely related 9-PAHSA and other synthetic GPR120 agonists provide valuable benchmarks for its activity.

| Compound | Assay Type | Target | Cell Line | Potency (EC₅₀ / IC₅₀) | Reference |

| 9-PAHSA | GPR120 Agonism | Human GPR120 | - | IC₅₀: 19 µM | |

| Compound A | Calcium Mobilization | Human GPR120 | HEK293 | EC₅₀: ~30 nM | |

| Compound A | β-Arrestin-2 Recruitment | Human GPR120 | - | EC₅₀: ~50 nM | |

| TUG-891 | Calcium Flux | Human GPR120 | CHO | EC₅₀: < 0.2 µM | |

| Grifolic Acid | MAPK Activation | Human GPR120 | hTBCs | 20 µM (used concentration) | |

| 9-PAHSA | CXCL10 Secretion (LPS-induced) | - | Human PBMCs | Effective at 10 µM & 100 µM |

Key Experimental Protocols

Investigating the this compound/GPR120 signaling axis involves several key in vitro assays. Detailed methodologies for three core experimental procedures are provided below.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.

Principle: Agonist binding to GPR120 activates the Gαq/11 pathway, leading to IP3 production and subsequent release of calcium from intracellular stores. This calcium flux is detected by a fluorescent indicator dye.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably transfected with human GPR120 are seeded into 96-well black-wall, clear-bottom plates at a density of 20,000-50,000 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium is discarded, and cells are washed with Hank's Balanced Salt Solution (HBSS). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a FLIPR Calcium Assay Kit reagent) is prepared in HBSS, often containing probenecid to prevent dye extrusion, and added to each well. The plate is incubated at 37°C for 30-60 minutes.

-

Compound Addition: The plate is placed into a fluorescence plate reader (e.g., FlexStation, SpectraMax). A baseline fluorescence reading is taken before the automated addition of this compound or control compounds at various concentrations.

-

Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition, typically every 1-2 seconds for 2-3 minutes, to capture the transient calcium peak.

-

Analysis: The response is quantified by the peak fluorescence intensity over baseline. Dose-response curves are generated to calculate EC₅₀ values.

ERK Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the Extracellular signal-Regulated Kinase (ERK), a downstream target in many GPCR signaling pathways, including GPR120.

Principle: GPR120 activation can lead to the phosphorylation of ERK1/2 at Thr202/Tyr204. This phosphorylated form (p-ERK) can be detected using specific antibodies in a high-throughput, plate-based format.

Methodology:

-

Cell Culture & Starvation: Cells expressing GPR120 (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages) are seeded in a 96-well plate (25,000 cells/well). After 24 hours, the growth medium is replaced with a serum-free medium, and cells are starved overnight to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are treated with various concentrations of this compound or controls for a short period, typically 3-10 minutes at room temperature, which corresponds to the peak ERK phosphorylation time.

-

Fixation & Permeabilization: The stimulation medium is removed, and cells are immediately fixed with 4% paraformaldehyde for 20 minutes. After washing, cells are permeabilized with a buffer containing Triton X-100 to allow antibody entry.

-

Immunostaining: Cells are incubated with a blocking buffer to reduce non-specific binding. They are then co-incubated overnight with two primary antibodies: a rabbit anti-p-ERK antibody and a mouse anti-total-ERK (or other normalization protein like GAPDH) antibody.

-

Secondary Antibody Detection: After washing, cells are incubated with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

-

Imaging & Analysis: The plate is scanned on a near-infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity for p-ERK is normalized to the intensity for total-ERK. Dose-response curves are plotted to determine EC₅₀ values.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin-2 to the activated GPR120 receptor, a key step in the anti-inflammatory signaling pathway.

Principle: Agonist-induced receptor activation and phosphorylation creates a binding site for β-arrestin. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., DiscoveRx PathHunter).

Methodology (PathHunter Assay Principle):

-

Cell Line: Use a commercially available cell line (e.g., from DiscoveRx) engineered to express GPR120 fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Plate the cells according to the manufacturer's protocol in white-walled assay plates.

-

Compound Addition: Add this compound or control compounds to the wells and incubate for 60-90 minutes at 37°C to allow for receptor binding and β-arrestin recruitment.

-

Detection: Add the detection reagent mixture, which contains the substrate for the complemented enzyme. The interaction between GPR120 and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate to a chemiluminescent product.

-

Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, measure the luminescence signal using a plate reader.

-

Analysis: The intensity of the luminescent signal is directly proportional to the amount of β-arrestin recruited to the receptor. Calculate EC₅₀ values from dose-response curves.

Conclusion

This compound is an endogenous lipid that activates GPR120, initiating distinct Gαq/11 and β-arrestin-2 signaling pathways. These pathways collectively contribute to improved insulin sensitivity, enhanced glucose uptake, and potent anti-inflammatory effects. The study of this compound/GPR120 signaling holds significant promise for the development of novel therapeutics for metabolic and inflammatory disorders. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to investigate this important signaling axis further.

References

5-PAHSA: A Lipokine at the Crossroads of Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Obesity and type 2 diabetes represent a growing global health crisis. In the intricate landscape of metabolic regulation, a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of research. Among these, 5-palmitic acid-hydroxy stearic acid (5-PAHSA) has garnered significant attention for its role as a lipokine with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in metabolic regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Discovery and Significance of this compound

FAHFAs were first identified in the adipose tissue of mice engineered to be insulin-sensitive, revealing their correlation with improved metabolic health.[1][2] Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid.[3] The position of the ester bond on the hydroxy fatty acid chain defines the specific isomer, such as this compound.[3] Levels of PAHSAs, including this compound, have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting their potential as biomarkers and therapeutic targets.[4]

Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of this compound on key metabolic and inflammatory markers.

Table 1: In Vitro Effects of this compound on Glucose Metabolism and Insulin Signaling

| Cell Line | This compound Concentration | Outcome | Reference |

| 3T3-L1 Adipocytes | 20 µM | Increased insulin-stimulated glucose uptake | |

| 3T3-L1 Adipocytes | Not specified | Increased GLUT4 translocation to the plasma membrane | |

| HepG2 Cells | Not specified | Improved insulin signaling | |

| PC12 Cells | Not specified | Suppressed phosphorylation of m-TOR and ULK-1 |

Table 2: In Vivo Effects of this compound on Glucose Homeostasis and Lipid Metabolism

| Animal Model | This compound Dosage | Duration | Key Findings | Reference |

| High-Fat Diet (HFD)-fed mice | 50 mg/kg (oral gavage) | Acute | Improved glucose tolerance | |

| db/db mice | 50 mg/kg and 150 mg/kg (oral gavage) | 30 days | No significant improvement in glucose metabolism; significantly decreased ox-LDL | |

| C57BL/6 mice | Not specified | 30 days | No significant improvements in glucose tolerance or insulin secretion |

Table 3: Anti-inflammatory Effects of this compound

| Model | This compound Concentration/Dosage | Key Findings | Reference |

| PC12 Cells | Not specified | Decreased levels of reactive oxygen species (ROS) | |

| HepG2 Cells (normal glucose) | Not specified | Inhibited phosphorylation of IκBα and NF-κB | |

| db/db mice (high-dose group) | Not specified | Increased levels of C-reactive protein (CRP) |

Signaling Pathways Modulated by this compound

This compound exerts its effects through a complex interplay of signaling pathways that govern glucose metabolism, insulin sensitivity, and inflammation.

Insulin Signaling Pathway

This compound has been shown to enhance insulin sensitivity by augmenting the insulin signaling cascade. In insulin-resistant cells, this compound treatment can restore the phosphorylation of key downstream targets of the insulin receptor, such as Akt, leading to increased translocation of the glucose transporter GLUT4 to the cell membrane and consequently, enhanced glucose uptake.

G-Protein Coupled Receptor (GPCR) Activation

PAHSAs, including the this compound isomer, have been identified as ligands for G-protein coupled receptors GPR120 and GPR40. Activation of these receptors is linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion and potentiation of glucose-stimulated insulin secretion (GSIS).

Anti-inflammatory Signaling Pathways

This compound exhibits anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines. Additionally, this compound can suppress the mTOR signaling pathway, which is involved in cell growth, proliferation, and inflammation.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the metabolic effects of this compound.

3T3-L1 Adipocyte Glucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes treated with this compound.

References

The Biosynthesis of 5-PAHSA in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 5-palmitic acid ester of hydroxy stearic acid (5-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous molecules have garnered significant attention for their anti-inflammatory and anti-diabetic properties, making them promising therapeutic targets. This document details the enzymatic pathways of this compound synthesis and degradation, presents quantitative data on its distribution, outlines key experimental protocols for its study, and illustrates the associated signaling cascades.

Introduction to this compound and FAHFAs

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids first identified in mammals in 2014.[1] They are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. Within this class, palmitic acid esters of hydroxy stearic acids (PAHSAs) are among the most studied, with various regioisomers existing based on the position of the ester linkage on the hydroxy stearic acid backbone.[2] this compound, along with 9-PAHSA, is one of the most well-characterized isomers, demonstrating potent anti-inflammatory and insulin-sensitizing effects.[3] Given their therapeutic potential, a thorough understanding of their biosynthesis is critical for the development of novel drugs targeting metabolic and inflammatory diseases.

The Biosynthetic Pathway of this compound

The primary enzyme responsible for the biosynthesis of this compound and other FAHFAs in mammals is Adipose Triglyceride Lipase (ATGL) , also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2).[4] While ATGL is well-known for its role as a hydrolase in breaking down triglycerides, its function in FAHFA synthesis involves a distinct transacylase activity .[5]

The biosynthesis of this compound via ATGL can be summarized in the following steps:

-

Substrate Provision : The synthesis requires two main substrates: a fatty acid donor and a hydroxy fatty acid acceptor. The fatty acid donors are primarily triglycerides (TGs) and, to a lesser extent, diglycerides (DGs) . The hydroxy fatty acid acceptor is 5-hydroxy stearic acid (5-HSA).

-

Enzymatic Reaction : ATGL catalyzes the transfer of a fatty acid (in this case, palmitic acid) from the glycerol backbone of a TG or DG directly to the hydroxyl group of 5-HSA. This transacylation reaction forms the ester bond that defines this compound.

-

Storage : Newly synthesized FAHFAs, including this compound, can be incorporated into triglycerides to form FAHFA-containing triacylglycerols (FAHFA-TGs) . These FAHFA-TGs act as a storage reservoir for FAHFAs within adipose tissue.

-

Release : The release of free FAHFAs from FAHFA-TGs is mediated by the hydrolytic activity of lipases, including ATGL and Hormone-Sensitive Lipase (HSL), during lipolysis.

This pathway highlights a novel function for ATGL beyond its canonical role in lipolysis and establishes a direct link between triglyceride metabolism and the production of these signaling lipids.

Visualization of the this compound Biosynthesis Pathway

References

- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice [pubmed.ncbi.nlm.nih.gov]

- 4. The Potential Roles of Transacylation in Intracellular Lipolysis and Related Qssa Approximations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of ATGL activity using adiposomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous Mammalian Lipids with Anti-Diabetic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus, a global metabolic pandemic, necessitates the exploration of novel therapeutic avenues. Endogenous mammalian lipids have emerged as a promising class of signaling molecules with potent anti-diabetic properties. This technical guide provides a comprehensive overview of key classes of these lipids, including fatty acid esters of hydroxy fatty acids (FAHFAs), select lipokines, and their derivatives. We delve into their mechanisms of action, detailing the intricate signaling pathways they modulate to improve glucose homeostasis. This guide presents quantitative data from seminal studies in clearly structured tables, offering a comparative analysis of their efficacy. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Mandatory visualizations of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.

Introduction

The landscape of diabetes research is continuously evolving, with a growing emphasis on understanding the endogenous molecules that regulate metabolic health. Among these, certain classes of lipids have been identified as key players in maintaining glucose homeostasis and insulin sensitivity. Unlike the traditional view of lipids as mere energy storage molecules, these bioactive lipids act as signaling molecules, orchestrating complex intercellular communication networks. This guide focuses on well-characterized endogenous mammalian lipids that have demonstrated significant anti-diabetic effects in preclinical and, in some cases, clinical studies. We will explore their discovery, physiological relevance, and therapeutic potential, providing the necessary technical details for researchers and drug development professionals to navigate this exciting field.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a recently discovered class of endogenous lipids with profound anti-diabetic and anti-inflammatory effects.[1] They are formed by the esterification of a fatty acid to a hydroxy fatty acid. The most studied sub-class of FAHFAs is the palmitic acid esters of hydroxy stearic acids (PAHSAs).

Physiological Relevance and Anti-Diabetic Effects

Levels of specific PAHSA isomers, such as 5-PAHSA and 9-PAHSA, are significantly reduced in the serum and adipose tissue of insulin-resistant humans and mice.[2] Chronic administration of a mixture of 5- and 9-PAHSA to mice on a high-fat diet has been shown to increase their serum and tissue levels by approximately 1.4 to 3-fold, leading to improved insulin sensitivity and glucose tolerance.[3][4] A single oral dose of PAHSAs has also been demonstrated to enhance glucose tolerance in mice.[5]

The anti-diabetic effects of PAHSAs are multifaceted. They have been shown to:

-

Enhance insulin-stimulated glucose uptake in adipocytes.

-

Augment glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

-

Stimulate glucagon-like peptide-1 (GLP-1) secretion .

-

Reduce inflammation in adipose tissue.

Quantitative Data on PAHSA Effects

| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |

| Serum Levels | Human (Insulin-Resistant vs. Sensitive) | Total PAHSAs | Endogenous | ~40% reduction in insulin-resistant individuals | |

| Serum Levels | Human (Diabetic vs. Non-diabetic) | 9-PAHSA | Endogenous | Significantly lower in diabetic patients | |

| GPR120 Activation | In vitro | 9-PAHSA | 19 µM (IC50) | Agonist activity | |

| GPR40 Activation | In vitro (Human Islets) | 9-PAHSA | 20 µM | Augmentation of GSIS | |

| Glucose Tolerance | Mouse (High-Fat Diet) | 5- & 9-PAHSA | Chronic administration | Improved glucose tolerance | |

| Insulin Sensitivity | Mouse (High-Fat Diet) | 5- & 9-PAHSA | Chronic administration | Improved insulin sensitivity | |

| GLP-1 Secretion | Mouse (Chow-fed) | 5- & 9-PAHSA | Chronic administration | Augmented GLP-1 secretion |

Signaling Pathways

PAHSAs exert their effects through at least two distinct G protein-coupled receptors (GPCRs): GPR120 and GPR40.

-

In adipocytes , PAHSAs bind to GPR120, a receptor for long-chain fatty acids. This activation leads to downstream signaling that promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake. The anti-inflammatory effects of PAHSAs are also mediated, in part, through GPR120 by inhibiting the NF-κB pathway.

-

In pancreatic β-cells , PAHSAs activate GPR40 (also known as FFA1), another fatty acid receptor. This leads to an increase in intracellular calcium levels, which potentiates glucose-stimulated insulin secretion.

Experimental Protocols

Protocol:

-

Animal Preparation: House mice individually and fast them overnight (12-16 hours) with ad libitum access to water.

-

Baseline Measurement: On the day of the experiment, record the body weight of each mouse. Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose levels.

-

Glucose Administration: Prepare a sterile glucose solution (e.g., 20% w/v in water). Administer the glucose solution orally via gavage at a dose of 1-2 g/kg body weight.

-

Blood Sampling: Collect subsequent blood samples from the tail vein at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

-

Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.

-

Data Analysis: Plot the mean blood glucose concentration at each time point. Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Pre-treatment: On day 8-10 of differentiation, pre-treat the mature adipocytes with the test lipid (e.g., 9-PAHSA at 20 µM) or vehicle control for 24 hours.

-

Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free DMEM.

-

Insulin Stimulation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then stimulate with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes at 37°C. Include a basal (no insulin) control.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (or a non-radioactive fluorescent analog) and incubate for 5-10 minutes.

-

Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Quantification: Lyse the cells and measure the amount of incorporated radiolabeled glucose using a scintillation counter, or fluorescence using a plate reader. Normalize the results to protein concentration.

Protocol:

-

Cell Culture: Culture an enteroendocrine cell line, such as STC-1 or GLUTag cells, in appropriate media.

-

Seeding: Seed the cells in 24-well plates and allow them to adhere and grow to a desired confluency.

-

Stimulation: Wash the cells with a buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubate with the test lipid (e.g., 9-PAHSA) in the presence of a secretagogue (e.g., glucose or a mixture of amino acids) for a defined period (e.g., 1-2 hours).

-

Supernatant Collection: Collect the supernatant, and to prevent GLP-1 degradation, add a DPP-4 inhibitor.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

Data Normalization: Normalize the secreted GLP-1 levels to the total cellular protein content or cell number.

Lipokines

Lipokines are a class of lipids secreted from adipose tissue that act as endocrine signaling molecules to regulate systemic metabolism. This class includes the aforementioned FAHFAs, as well as other important lipids such as palmitoleate, 12,13-diHOME, and N-acyl amino acids.

Palmitoleate (16:1n7)

Palmitoleate is a monounsaturated fatty acid that has been proposed to function as a lipokine with anti-diabetic and anti-inflammatory properties.

Studies in animal models have shown that palmitoleate can improve insulin sensitivity in muscle and liver and suppress inflammation in adipose tissue. Chronic administration of palmitoleic acid to diabetic KK-Ay mice improved insulin sensitivity and reduced hyperglycemia and hypertriglyceridemia. The proposed mechanisms for its anti-diabetic effects include:

-

Increased insulin-stimulated glucose uptake in skeletal muscle, partly through the upregulation of GLUT1 and GLUT4 transporters.

-

Suppression of hepatic lipogenesis by downregulating the expression of key lipogenic genes like SREBP-1c, FAS, and SCD-1.

-

Modulation of insulin signaling , with some studies suggesting an involvement of the ERK1/2 pathway in pancreatic β-cells.

-

Anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and resistin in adipose tissue.

It is important to note that the role of palmitoleate in human metabolic health is still under investigation, with some studies showing positive correlations with insulin sensitivity, while others have not found a significant association in obese individuals.

| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |

| Insulin Sensitivity | Human (Non-diabetic) | Palmitoleate | Endogenous | Positive correlation with insulin sensitivity | |

| Insulin Sensitivity | Mouse (KK-Ay) | Palmitoleic Acid | 300 mg/kg/day (4 weeks) | Improved insulin sensitivity | |

| Plasma Glucose | Mouse (KK-Ay) | Palmitoleic Acid | 300 mg/kg/day (4 weeks) | Lowered plasma glucose at 60 min in ITT | |

| Plasma Triglycerides | Mouse (KK-Ay) | Palmitoleic Acid | 300 mg/kg/day (4 weeks) | Significantly decreased plasma triglycerides | |

| Insulin Secretion | Rat (INS-1 cells) | Palmitoleate | 0.2 mM (24 hours) | Maximum induction of insulin secretion |

The precise signaling pathway for palmitoleate is not fully elucidated but is thought to involve the potentiation of the insulin signaling cascade and modulation of inflammatory pathways. In pancreatic β-cells, palmitoleate has been shown to activate the ERK1/2 pathway, which is linked to its effects on insulin secretion.

12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME)

12,13-diHOME is a lipokine derived from linoleic acid that is released from brown adipose tissue (BAT) in response to cold exposure and exercise.

Circulating levels of 12,13-diHOME are negatively correlated with body mass index and insulin resistance in humans. Its primary metabolic role appears to be the stimulation of fatty acid uptake and utilization, rather than directly impacting glucose uptake. The key actions of 12,13-diHOME include:

-

Increased fatty acid uptake into brown adipocytes and skeletal muscle cells. This is achieved by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.

-

Enhanced cold tolerance in mice through the activation of BAT fuel uptake.

-

Reduction of circulating triglycerides .

While not directly a glucose-lowering agent, by improving fatty acid metabolism and BAT function, 12,13-diHOME contributes to overall metabolic health and may indirectly improve insulin sensitivity.

| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |

| Circulating Levels | Human | 12,13-diHOME | Endogenous | Negatively correlated with BMI and insulin resistance | |

| Fatty Acid Uptake | Mouse (in vivo) | 12,13-diHOME | Acute injection | Increased fatty acid uptake in skeletal muscle | |

| Fatty Acid Uptake | Mouse (in vivo) | 12,13-diHOME | Acute injection | Increased fatty acid uptake in BAT | |

| Circulating Triglycerides | Mouse (Diet-induced obesity) | 12,13-diHOME | 10 µg/kg/day (2 weeks) | Decreased circulating triglycerides | |

| Glucose Uptake | Mouse (in vivo) | 12,13-diHOME | Acute injection | No effect on skeletal muscle glucose uptake |

The signaling mechanism of 12,13-diHOME involves the regulation of fatty acid transporter trafficking. By promoting the movement of FATP1 and CD36 to the cell surface, it facilitates the entry of fatty acids into metabolically active tissues like BAT and skeletal muscle.

N-Acyl Amino Acids

N-acyl amino acids are a large and diverse family of signaling lipids formed by the conjugation of a fatty acid to an amino acid. Their roles in metabolism are an active area of research.

Certain N-acyl amino acids have been shown to have beneficial effects on metabolism. For example, administration of thermogenic N-acyl amino acids to mice with diet-induced obesity led to increased energy expenditure, reduced adiposity, and improved glucose clearance. The proposed mechanisms include:

-

Mitochondrial uncoupling: Some N-acyl amino acids can directly stimulate mitochondrial respiration, leading to increased energy expenditure.

-

Modulation of GPCRs: N-acyl amino acids are structurally related to endocannabinoids and can interact with various GPCRs, although specific receptors for many of their metabolic effects are yet to be fully identified.

-

Stimulation of GLP-1 secretion: While the direct effects of N-acyl amino acids on GLP-1 secretion are still being investigated, their constituent amino acids (e.g., glutamine, glycine) are known to be potent stimulators of GLP-1 release.

Quantitative data for the anti-diabetic effects of specific N-acyl amino acids are still emerging.

| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |

| Energy Expenditure | Mouse (Diet-induced obesity) | Thermogenic N-acyl amino acids | Pharmacological administration | Increased whole-body energy expenditure | |

| Glucose Clearance | Mouse (Diet-induced obesity) | Thermogenic N-acyl amino acids | Pharmacological administration | Improved glucose clearance | |

| GLP-1 Secretion | Human/Rat | Amino acids (e.g., glutamine, glycine) | Oral/luminal administration | Potent stimulation of GLP-1 secretion |

Conclusion

Endogenous mammalian lipids with anti-diabetic effects represent a paradigm shift in our understanding of metabolic regulation. FAHFAs, and other lipokines like palmitoleate, 12,13-diHOME, and N-acyl amino acids, are not merely passive molecules but active participants in a complex signaling network that governs glucose homeostasis, insulin sensitivity, and inflammation. The detailed quantitative data, signaling pathways, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating molecules. Further research into the biosynthesis, regulation, and receptor pharmacology of these lipids will undoubtedly pave the way for novel and effective treatments for type 2 diabetes and other metabolic disorders. However, it is also crucial to acknowledge the existing conflicting data in the field and the need for further rigorous investigation to fully elucidate the physiological roles and therapeutic utility of these endogenous lipids.

References

An In-depth Technical Guide to Palmitic Acid Hydroxy Stearic Acid (PAHSA) Isomers for Researchers and Drug Development Professionals

Abstract

Palmitic acid hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-inflammatory and insulin-sensitizing properties. As a subfamily of fatty acid esters of hydroxy fatty acids (FAHFAs), PAHSAs exist in various isomeric forms, including regioisomers (e.g., 5-PAHSA and 9-PAHSA) and stereoisomers (e.g., 9(R)-PAHSA and 9(S)-PAHSA), each exhibiting distinct biological activities. This technical guide provides a comprehensive overview of PAHSA isomers for researchers, scientists, and drug development professionals. It details their synthesis, biological functions, and the critical signaling pathways they modulate. Furthermore, this document offers a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of key pathways and workflows to facilitate further investigation and therapeutic development in the fields of metabolic disease and inflammation.

Introduction to PAHSA Isomers

PAHSAs are composed of palmitic acid ester-linked to a hydroxyl group on a stearic acid backbone. The position of this ester linkage defines the regioisomer, with this compound and 9-PAHSA being among the most studied.[1] Levels of these lipids are found to be diminished in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate strongly with insulin sensitivity.[2] Administration of specific PAHSA isomers has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in various preclinical models.[2][3] The chirality of the hydroxylated carbon on the stearic acid introduces stereoisomerism, with the R and S enantiomers of 9-PAHSA displaying differential biological effects.[4]

Quantitative Data on the Biological Activities of PAHSA Isomers

The biological efficacy of PAHSA isomers varies significantly depending on their specific structure. The following tables summarize key quantitative findings from the literature, highlighting the differential effects of various isomers on metabolic and inflammatory parameters.

Table 1: Comparative Effects of 9-PAHSA Stereoisomers on Glucose Metabolism and Inflammation

| Parameter | 9(R)-PAHSA Effect | 9(S)-PAHSA Effect | Key Findings | Reference(s) |

| Glucose-Stimulated Insulin Secretion (GSIS) | No significant potentiation | Potentiates GSIS | S-9-PAHSA is more effective at enhancing insulin secretion from pancreatic β-cells. | |

| Insulin-Stimulated Glucose Uptake | No significant potentiation | Potentiates glucose uptake | S-9-PAHSA demonstrates a greater ability to enhance glucose uptake in adipocytes. | |

| GPR40 Activation | Lower affinity | Higher affinity | S-9-PAHSA shows a higher affinity for the GPR40 receptor, which is involved in augmenting GSIS. | |

| LPS-induced Chemokine/Cytokine Expression | Attenuates expression | Attenuates expression | Both stereoisomers exhibit anti-inflammatory properties by reducing the expression of inflammatory mediators. |

Table 2: Comparative Effects of this compound and 9-PAHSA Regioisomers on Metabolic and Inflammatory Responses

| Parameter | This compound Effect | 9-PAHSA Effect | Key Findings | Reference(s) |

| Glucose Tolerance | Improves glucose tolerance in aged, glucose-intolerant chow-fed and HFD-fed mice. | Improves glucose tolerance in aged, glucose-intolerant chow-fed and HFD-fed mice. | Both isomers demonstrate beneficial effects on glucose homeostasis in vivo. | |

| Insulin Sensitivity | Chronic treatment improves insulin sensitivity. | Chronic treatment improves insulin sensitivity. | Both isomers enhance systemic insulin sensitivity with prolonged administration. | |

| GLP-1 Secretion | Stimulates GLP-1 secretion. | Stimulates GLP-1 secretion. | Both isomers can enhance the secretion of the incretin hormone GLP-1. | |